(4-Cyclopentylpiperazin-1-yl)(2-fluorophenyl)methanone
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Overview
Description
(4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE is an organic compound that belongs to the class of aryl-phenylketones This compound is characterized by the presence of a piperazine ring substituted with a cyclopentyl group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE typically involves the acylation of piperazine derivatives. One common method includes the reaction of cyclopentylpiperazine with 2-fluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and adenosine regulation . The compound binds to these transporters, preventing the uptake of nucleosides and thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
(4-Fluorophenyl)(pyridin-4-yl)methanone: Another aryl-phenylketone with similar structural features.
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: A related compound with an amino group instead of a cyclopentyl group.
Uniqueness
(4-CYCLOPENTYLPIPERAZINO)(2-FLUOROPHENYL)METHANONE is unique due to the presence of both a cyclopentyl group and a fluorophenyl group attached to the piperazine ring
Properties
Molecular Formula |
C16H21FN2O |
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Molecular Weight |
276.35 g/mol |
IUPAC Name |
(4-cyclopentylpiperazin-1-yl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C16H21FN2O/c17-15-8-4-3-7-14(15)16(20)19-11-9-18(10-12-19)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
InChI Key |
BTGYOAWIVUZXPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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